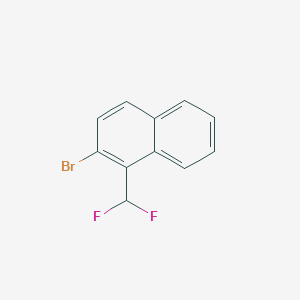
3-bromo-5-methyl-7-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-7-nitro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the indole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-7-nitro-1H-indole typically involves the bromination of 5-methyl-1H-indole followed by nitration. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indole ring. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5-methyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Reduction: Formation of 3-bromo-5-methyl-7-amino-1H-indole.
Oxidation: Formation of 3-bromo-5-carboxy-7-nitro-1H-indole.
Applications De Recherche Scientifique
3-bromo-5-methyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-7-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3-methyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
7-nitro-1H-indole: Lacks the bromine and methyl groups, which can influence its chemical properties.
3-bromo-1H-indole: Lacks the methyl and nitro groups, affecting its overall reactivity.
Uniqueness
3-bromo-5-methyl-7-nitro-1H-indole is unique due to the combination of bromine, methyl, and nitro groups on the indole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
3-bromo-5-methyl-7-nitro-1H-indole |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6-7(10)4-11-9(6)8(3-5)12(13)14/h2-4,11H,1H3 |
Clé InChI |
BZMLFAMTZOIIDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





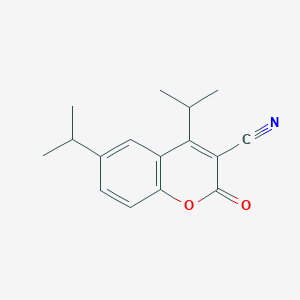
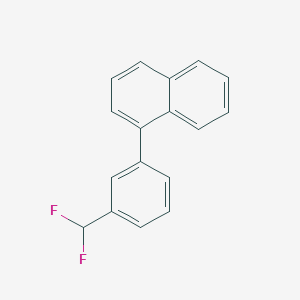


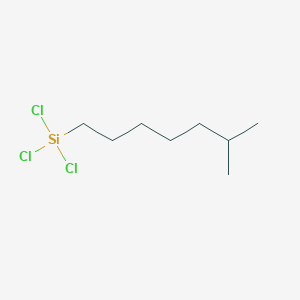
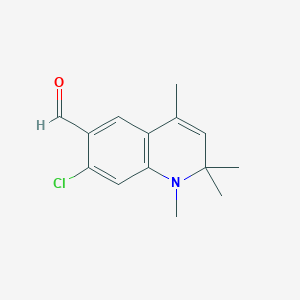

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
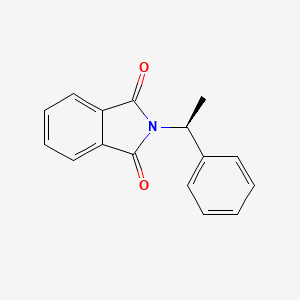
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
